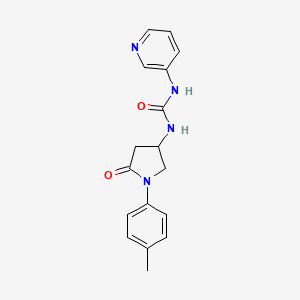
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea is a useful research compound. Its molecular formula is C17H18N4O2 and its molecular weight is 310.357. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(5-Oxo-1-(p-tolyl)pyrrolidin-3-yl)-3-(pyridin-3-yl)urea, a compound characterized by its unique structural features including a pyrrolidine ring, a pyridine moiety, and a urea functional group, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H26N4O3 with a molecular weight of 358.4 g/mol. Its structure is illustrated below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₆N₄O₃ |
| Molecular Weight | 358.4 g/mol |
| CAS Number | 894018-17-8 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. The sulfonamide group present in related compounds has been shown to inhibit enzyme activity by occupying active sites, which may also be applicable to this urea derivative .
Anticancer Properties
Research has indicated that derivatives of pyrrolidine and pyridine exhibit significant anticancer activities. For instance, studies have shown that compounds structurally related to this compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. A notable example includes a study where similar pyridine derivatives demonstrated IC50 values in the nanomolar range against specific cancer types .
Anti-inflammatory Effects
Pyrrolidine derivatives have also been evaluated for their anti-inflammatory properties. In vitro assays demonstrated that compounds with similar structures could significantly reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated immune cells . This suggests that this compound may possess similar anti-inflammatory effects.
Antimicrobial Activity
The antimicrobial potential of related compounds has been documented, with several exhibiting moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, the structural similarity to known antimicrobial agents suggests potential efficacy in this area .
Case Study 1: Anticancer Activity
In a study investigating the anticancer properties of pyridine derivatives, researchers synthesized a series of compounds including variations of urea linked to pyrrolidine rings. One derivative demonstrated an IC50 value of 50 nM against breast cancer cell lines, indicating potent anticancer activity . This highlights the potential for structural modifications to enhance efficacy.
Case Study 2: Anti-inflammatory Mechanisms
A recent investigation into the anti-inflammatory effects of pyrrolidine derivatives revealed that specific compounds could inhibit neutrophil migration induced by IL-8 with IC50 values as low as 10 nM. This suggests that similar mechanisms may be applicable to this compound, warranting further exploration .
Propiedades
IUPAC Name |
1-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-3-pyridin-3-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2/c1-12-4-6-15(7-5-12)21-11-14(9-16(21)22)20-17(23)19-13-3-2-8-18-10-13/h2-8,10,14H,9,11H2,1H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKUEHFLKIXMIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














